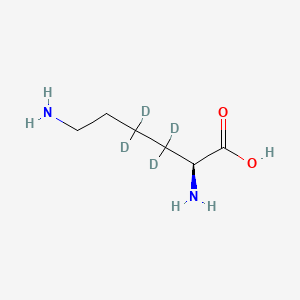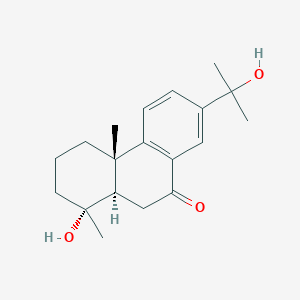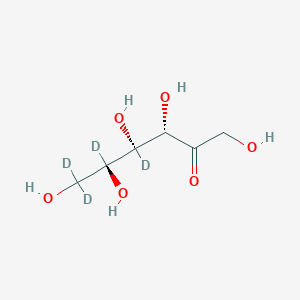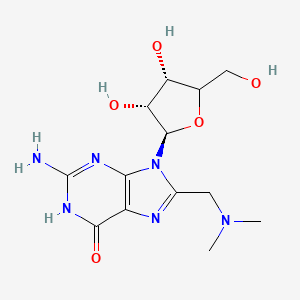
8-(N,N-Dimethylaminomethyl)guanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(N,N-Dimethylaminomethyl)guanosine is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has garnered interest due to its immunostimulatory activity and its ability to induce type I interferons, producing antiviral effects .
Méthodes De Préparation
The synthesis of 8-(N,N-Dimethylaminomethyl)guanosine typically involves the modification of guanosine at the 8-position. One common method includes the reaction of guanosine with formaldehyde and dimethylamine under specific conditions to introduce the N,N-dimethylaminomethyl group at the 8-position. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
8-(N,N-Dimethylaminomethyl)guanosine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions can modify the functional groups attached to the guanosine core.
Substitution: The N,N-dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-(N,N-Dimethylaminomethyl)guanosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: Its immunostimulatory properties make it useful in studying immune responses and antiviral mechanisms.
Medicine: Research into its antiviral properties has implications for developing new antiviral therapies.
Mécanisme D'action
The mechanism of action of 8-(N,N-Dimethylaminomethyl)guanosine involves the activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which are crucial for antiviral responses. The compound’s immunostimulatory activity is dependent on this pathway, making it a potent agent in modulating immune responses .
Comparaison Avec Des Composés Similaires
8-(N,N-Dimethylaminomethyl)guanosine is unique due to its specific modification at the 8-position with an N,N-dimethylaminomethyl group. Similar compounds include other guanosine analogs such as:
- 8-methylguanosine
- 8-ethylguanosine
- 8-aminoguanosine
These analogs also exhibit various biological activities, but the specific modification in this compound provides distinct immunostimulatory and antiviral properties .
Propriétés
Formule moléculaire |
C13H20N6O5 |
|---|---|
Poids moléculaire |
340.34 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(dimethylamino)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C13H20N6O5/c1-18(2)3-6-15-7-10(16-13(14)17-11(7)23)19(6)12-9(22)8(21)5(4-20)24-12/h5,8-9,12,20-22H,3-4H2,1-2H3,(H3,14,16,17,23)/t5?,8-,9-,12-/m1/s1 |
Clé InChI |
OPNOQZKPMMBUKO-XGCYWRKESA-N |
SMILES isomérique |
CN(C)CC1=NC2=C(N1[C@H]3[C@@H]([C@@H](C(O3)CO)O)O)N=C(NC2=O)N |
SMILES canonique |
CN(C)CC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


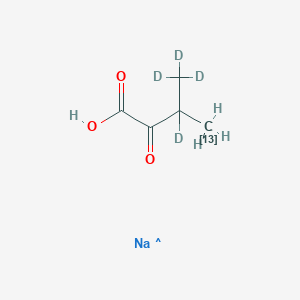
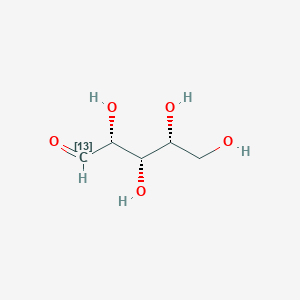
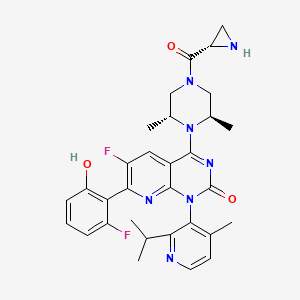
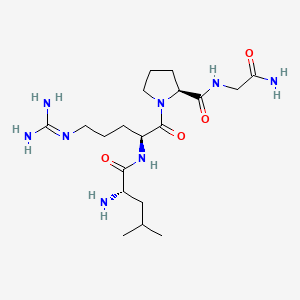
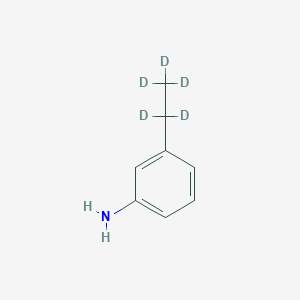
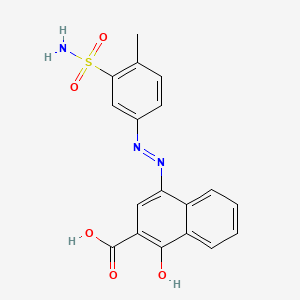
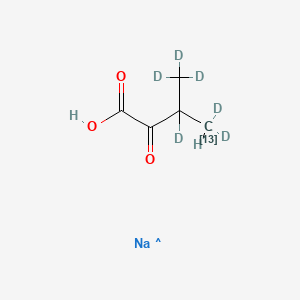
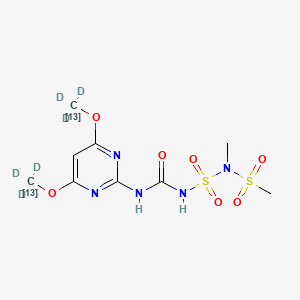

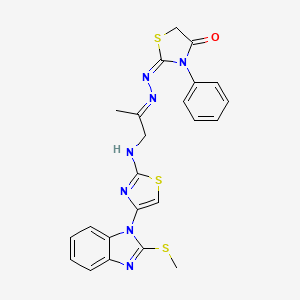
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
